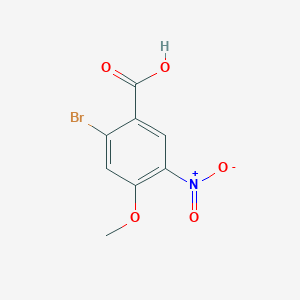

2-Bromo-4-methoxy-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJYYSPJSGTEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Methoxy 5 Nitrobenzoic Acid

Convergent and Divergent Synthetic Routes to 2-Bromo-4-methoxy-5-nitrobenzoic Acid

The synthesis of a multifunctional molecule like this compound can be approached through either a convergent or a divergent strategy. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. In contrast, a divergent synthesis begins with a common precursor that is sequentially modified to introduce the various functional groups.

A retrosynthetic analysis, or strategic disconnection, of this compound suggests several plausible synthetic routes. The primary disconnections would involve the removal of the bromo, nitro, and methoxy (B1213986) groups, or the carboxyl group. The directing effects of the substituents on the benzene (B151609) ring are a critical consideration in planning the forward synthesis. The methoxy group is an ortho-, para-director and activating, the bromo group is also an ortho-, para-director but deactivating, and the nitro and carboxyl groups are meta-directors and strongly deactivating.

One logical disconnection approach would be to consider the nitration of a 2-bromo-4-methoxybenzoic acid precursor. The methoxy group at C4 and the bromo group at C2 would direct the incoming nitro group to the C5 position. Another viable disconnection involves the bromination of a 4-methoxy-5-nitrobenzoic acid precursor, where the methoxy group would direct the bromine to the C2 position.

Based on the strategic disconnections, a plausible multi-step synthesis protocol for this compound can be devised. One potential route begins with the readily available precursor, 4-methoxybenzoic acid.

Route 1: Bromination followed by Nitration

Bromination of 4-methoxybenzoic acid: The first step would involve the bromination of 4-methoxybenzoic acid to yield 2-bromo-4-methoxybenzoic acid. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Nitration of 2-bromo-4-methoxybenzoic acid: The subsequent step is the nitration of the brominated intermediate. This is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction.

Route 2: Nitration followed by Bromination

Nitration of 4-methoxybenzoic acid: An alternative route would begin with the nitration of 4-methoxybenzoic acid to form 4-methoxy-3-nitrobenzoic acid.

Bromination of 4-methoxy-3-nitrobenzoic acid: The subsequent bromination of this intermediate would then yield the final product.

Yield optimization in such multi-step syntheses involves careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. The choice of solvents and catalysts also plays a crucial role in maximizing the yield and minimizing the formation of by-products.

| Reaction Step | Reagents and Conditions | Reported Yield for Analogous Reactions |

|---|---|---|

| Bromination of a methoxybenzoic acid derivative | N-bromosuccinimide, catalytic mandelic acid, aqueous conditions, room temperature | Good to excellent yields with high regioselectivity |

| Nitration of a substituted benzoic acid | Concentrated HNO₃, concentrated H₂SO₄, 0-10 °C | Typically high yields, but regioselectivity can be an issue |

Precursor Chemistry and Starting Material Selection for this compound Synthesis

Possible starting materials include:

4-Methoxybenzoic acid: A readily available and relatively inexpensive starting material. Its methoxy group can direct the subsequent electrophilic substitutions.

2-Bromobenzoic acid: This precursor already contains the bromo and carboxyl groups in the desired positions, simplifying the synthesis to the introduction of the methoxy and nitro groups.

4-Nitrobenzoic acid: Starting with this compound would require the introduction of the methoxy and bromo groups.

The selection of the starting material will depend on factors such as cost, availability, and the desired synthetic route. For instance, starting with 4-methoxybenzoic acid is often a preferred strategy due to its activating and directing effects, which can facilitate the subsequent bromination and nitration steps.

| Starting Material | Key Synthetic Transformations Required | Potential Advantages | Potential Challenges |

|---|---|---|---|

| 4-Methoxybenzoic acid | Bromination and Nitration | Activating methoxy group can facilitate reactions. | Controlling regioselectivity of two successive substitutions. |

| 2-Bromobenzoic acid | Methoxylation and Nitration | Bromo and carboxyl groups are pre-installed. | Introduction of the methoxy group can be challenging. |

| 4-Nitrobenzoic acid | Methoxylation and Bromination | Nitro and carboxyl groups are pre-installed. | Strongly deactivating nitro group can hinder subsequent reactions. |

Catalytic and Reagent-Controlled Synthesis of this compound

Modern synthetic chemistry emphasizes the use of catalytic and reagent-controlled methods to enhance selectivity, improve yields, and reduce waste.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied.

Use of Greener Solvents: Traditional nitration and bromination reactions often use hazardous solvents. Research is ongoing to replace these with more environmentally benign alternatives. For instance, photochemical nitration has been explored as a greener alternative to the traditional use of mixed acids mjcce.org.mkmjcce.org.mkresearchgate.net.

Catalysis: The use of catalysts is a cornerstone of green chemistry. For the bromination step, catalytic amounts of Lewis acids or other promoters can be used instead of stoichiometric reagents.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

The production of specialty chemicals like this compound is often carried out using batch synthesis techniques. A batch reactor is a vessel in which reactants are placed to carry out a reaction. The reaction proceeds for a given time, after which the product is harvested.

Key considerations in the batch synthesis of this compound include:

Reactor Design: The reactor must be made of a material that is resistant to the corrosive reagents used, such as concentrated acids.

Temperature Control: Nitration reactions are highly exothermic and require efficient cooling systems to maintain the desired temperature and prevent runaway reactions.

Mixing: Adequate mixing is essential to ensure homogeneity and efficient heat and mass transfer.

Work-up and Purification: After the reaction is complete, the product needs to be isolated and purified, often through crystallization or chromatography.

Continuous Flow Methodologies for this compound Production

While specific literature detailing the continuous flow synthesis of this compound is limited, the principles of flow chemistry are highly applicable to its production, particularly for the nitration step. Aromatic nitration is a notoriously fast and highly exothermic reaction, which can pose significant safety risks and lead to the formation of undesirable by-products in conventional batch reactors due to poor heat management and mixing. nih.govsoton.ac.uk Continuous flow processing in microreactors offers a robust solution to these challenges. microflutech.comchimia.ch

Flow chemistry provides a safer, more efficient, and highly controllable alternative to batch processing for hazardous reactions. ewadirect.com The key advantages stem from the use of small-volume reactors (microreactors) which have a very high surface-area-to-volume ratio. microflutech.combeilstein-journals.org This characteristic allows for extremely efficient heat transfer, preventing the formation of localized hot spots that can cause runaway reactions or product degradation. nih.govewadirect.com

A hypothetical continuous flow setup for the nitration of a precursor like 2-Bromo-4-methoxybenzoic acid would involve:

Reagent Delivery: Two separate pumps would continuously feed streams of the substrate (dissolved in a suitable solvent like a carboxylic acid) and the nitrating agent (e.g., fuming nitric acid or a mixed acid solution of nitric and sulfuric acid) into the system. ewadirect.comgoogle.com

Mixing and Reaction: The streams would converge in a micromixer before entering a temperature-controlled microreactor, which could be a coiled tube or a chip-based device. nih.gov The precise control over flow rates allows for exact stoichiometry and residence time, optimizing for the desired product and minimizing side reactions. beilstein-journals.orgvapourtec.com

Quenching: The reaction mixture exiting the reactor would be immediately mixed with a quenching stream (e.g., water) to halt the reaction, providing precise control over the reaction time. beilstein-journals.orgnih.gov

This methodology significantly reduces the total volume of hazardous materials being reacted at any given moment, a principle of inherent safety. microflutech.comnih.gov The improved control over reaction parameters typically leads to higher selectivity and yields, simplifying subsequent purification steps. vapourtec.com

Table 1: Comparison of Batch vs. Continuous Flow Nitration

| Feature | Traditional Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Safety | High risk due to large volumes of hazardous reagents and poor heat dissipation. ewadirect.com | Inherently safer due to small reaction volumes (low holdup) and superior heat transfer. microflutech.comnih.gov |

| Heat Transfer | Inefficient, leading to potential "hot spots" and runaway reactions. nih.gov | Excellent, allows for precise temperature control of highly exothermic processes. beilstein-journals.org |

| Mixing | Often slow and inefficient, leading to localized concentration gradients. | Rapid and efficient mixing, ensuring reaction homogeneity. chimia.ch |

| Process Control | Difficult to precisely control reaction time and temperature. ewadirect.com | Precise control over residence time, temperature, and stoichiometry. vapourtec.com |

| Selectivity & Yield | Often lower due to side reactions and over-nitration. nih.gov | Typically higher due to optimized and tightly controlled conditions. vapourtec.com |

| Scalability | Scaling up can be challenging and introduces new safety risks. | Easily scalable by operating the reactor for longer periods or using multiple reactors in parallel ("numbering-up"). |

Purification and Isolation Strategies for Synthesized this compound

Following synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, reagents, and any by-products formed during the reaction. The primary methods employed are crystallization and chromatography, with alternative technologies providing further options for achieving high purity.

Crystallization Techniques

Crystallization is a fundamental technique for purifying solid organic compounds. alfa-chemistry.com The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. alfa-chemistry.com For aromatic carboxylic acids like the title compound, a solvent is chosen in which the compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures. stackexchange.com

The general procedure involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent. Common solvents for benzoic acid derivatives include boiling water, acetic acid, or mixed solvent systems like ethanol/water or methanol/water. stackexchange.comreddit.com

If insoluble impurities are present, the hot solution is filtered.

The clear, hot solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which pure crystals precipitate.

The formed crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. alfa-chemistry.com

The choice of solvent is critical and often determined empirically. A mixed solvent system is particularly useful when no single solvent provides the ideal solubility profile. reddit.com

Table 2: Potential Solvents for Recrystallization of Aromatic Carboxylic Acids

| Solvent/System | Rationale |

|---|---|

| Water | Benzoic acids often exhibit low solubility in cold water but high solubility in hot water, making it an effective and green solvent choice. alfa-chemistry.comchemicalforums.com |

| Acetic Acid | The similar acidic functionality can aid in solubilizing the compound. |

| Ethanol/Water | The compound is dissolved in hot ethanol (a "good" solvent), and water (a "poor" solvent) is added until the solution becomes cloudy, indicating saturation. Upon slow cooling, crystals form. reddit.com |

| Methanol/Water | Functions similarly to the ethanol/water system. |

| Toluene | Aromatic solvents can be effective for crystallizing aromatic compounds. rochester.edu |

Chromatographic Purification Methods

For achieving very high levels of purity or for separating compounds with similar solubility characteristics, chromatographic methods are indispensable. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from a mixture. teledynelabs.comlabcompare.com

The separation in HPLC is based on the differential partitioning of the sample components between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. teledynelabs.com For a moderately polar compound like this compound, a reversed-phase setup is typically employed.

Key parameters in a preparative HPLC method include:

Stationary Phase: Commonly, a silica-based support chemically modified with nonpolar alkyl chains, such as C18.

Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol). The mobile phase composition can be kept constant (isocratic) or varied over time (gradient) to achieve optimal separation. labcompare.com For acidic compounds, a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group. sielc.comnih.gov

Detection: A UV detector is commonly used, as aromatic compounds strongly absorb UV light.

The goal is to develop a method where the target compound has a unique retention time, allowing for its collection as a pure fraction as it elutes from the column. labcompare.com

Table 3: Typical Parameters for Preparative HPLC Purification

| Parameter | Description | Typical Setting |

|---|---|---|

| Mode | Reversed-Phase | C18 or C8 bonded silica |

| Mobile Phase A | Aqueous component | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) sielc.com |

| Mobile Phase B | Organic modifier | Acetonitrile or Methanol labcompare.com |

| Elution | Gradient | e.g., 5% to 95% Mobile Phase B over 20-30 minutes |

| Flow Rate | Varies with column diameter | Typically several mL/min to L/min |

| Detection | UV-Vis Detector | Wavelength set to an absorbance maximum of the compound |

Alternative Separation Technologies

Beyond traditional crystallization and HPLC, other advanced technologies can be employed for purification. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to preparative HPLC. waters.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. libretexts.org A fluid becomes supercritical when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. waters.com Supercritical CO2 has liquid-like solvating power but gas-like low viscosity and high diffusivity, which allows for faster separations and reduced backpressure compared to HPLC. libretexts.org

For separating polar or acidic compounds, a small amount of an organic modifier, such as methanol, is added to the CO2 mobile phase to increase its solvating strength. nih.gov SFC is particularly advantageous for its reduced environmental impact due to the significant decrease in organic solvent consumption. waters.com

Table 4: Comparison of Preparative HPLC and Preparative SFC

| Feature | Preparative HPLC | Preparative SFC |

|---|---|---|

| Primary Mobile Phase | Organic solvents (Acetonitrile, Methanol) and water. labcompare.com | Supercritical Carbon Dioxide (CO2). waters.comlibretexts.org |

| Solvent Consumption | High consumption of organic solvents. | Significantly lower organic solvent usage, making it a "green" technology. waters.com |

| Separation Speed | Slower due to higher mobile phase viscosity. | Faster separations due to low viscosity and high diffusivity of the mobile phase. libretexts.orgchromatographyonline.com |

| Post-Purification | Requires removal of large volumes of solvent by evaporation. | CO2 returns to a gas at ambient pressure, simplifying solvent removal. |

| Cost | High operational cost due to solvent purchase and disposal. | Lower operational cost due to cheaper mobile phase (CO2) and less waste. waters.com |

| Applicability | Broadly applicable to a wide range of compounds. | Excellent for chiral separations and increasingly used for a wide range of acidic, basic, and neutral compounds. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Methoxy 5 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into the electronic environment of other nuclei such as nitrogen-15.

The analysis of one-dimensional NMR spectra is the initial step in the structural elucidation of 2-Bromo-4-methoxy-5-nitrobenzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Due to the substitution pattern on the benzene (B151609) ring, two aromatic protons are present in different chemical environments. The proton at the C6 position is anticipated to appear as a singlet, influenced by the adjacent bromine and nitro groups. The proton at the C3 position would also likely appear as a singlet. The methoxy group protons (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its observation can be affected by the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (bromo, methoxy, nitro, and carboxylic acid groups). The carboxyl carbon is typically observed in the range of 165-175 ppm. The carbon bearing the methoxy group (C4) will be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the bromine (C2) will also experience a downfield shift. The nitro group's strong electron-withdrawing nature will deshield the carbon it is attached to (C5).

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment of the nitro group. The chemical shift of the nitro group in aromatic compounds typically falls within a specific range, which can be influenced by the electronic nature of the other substituents on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.5 - 7.8 (s) | ~115 - 120 |

| H6 | ~8.0 - 8.3 (s) | ~110 - 115 |

| OCH₃ | ~3.9 - 4.1 (s) | ~56 - 58 |

| COOH | >10 (broad s) | - |

| C1 | - | ~125 - 130 |

| C2 | - | ~118 - 123 |

| C3 | - | See H3 |

| C4 | - | ~155 - 160 |

| C5 | - | ~140 - 145 |

| C6 | - | See H6 |

| COOH | - | ~165 - 170 |

Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound with adjacent aromatic protons, COSY would show cross-peaks between these protons, confirming their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the signals of the protonated aromatic carbons (C3 and C6) by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular structure. For instance, the methoxy protons would show a correlation to the C4 carbon. The aromatic protons would show correlations to neighboring and more distant carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, a NOESY experiment could show a correlation between the methoxy protons and the proton at C3, confirming their close spatial relationship.

Solid-state NMR (ssNMR) is a specialized technique used to study molecules in their solid form. It is particularly useful for investigating polymorphism, where a compound can exist in different crystalline forms. nih.gov Each polymorph can exhibit distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. researchgate.net For this compound, ssNMR could be used to identify and characterize different polymorphs, providing insights into their packing arrangements and hydrogen bonding networks, particularly involving the carboxylic acid groups. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule.

ESI and APCI are soft ionization techniques commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Electrospray Ionization (ESI): ESI is well-suited for polar molecules like this compound. In negative ion mode, it would readily form the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ might be observed. ESI is a soft ionization method that often results in minimal fragmentation, providing a clear molecular ion peak.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. While this compound is polar, APCI could still be employed. APCI is generally considered a slightly "harder" ionization technique than ESI and may induce more in-source fragmentation.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways would be expected:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion is a very common fragmentation pathway for benzoic acids.

Loss of Nitro Group: Fragmentation involving the nitro group, such as the loss of NO₂ (46 Da) or NO (30 Da), is also anticipated.

Loss of Methyl Radical: The methoxy group could lose a methyl radical (•CH₃, 15 Da).

Loss of Bromine: Cleavage of the carbon-bromine bond could also occur.

By analyzing the masses of the fragment ions, the connectivity of the different functional groups can be confirmed.

Table 2: Predicted Major MS/MS Fragments for [M-H]⁻ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 274.9/276.9 | 230.9/232.9 | CO₂ |

| 274.9/276.9 | 228.9/230.9 | NO₂ |

| 274.9/276.9 | 259.9/261.9 | •CH₃ |

| 274.9/276.9 | 196.0 | Br |

Note: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 Da.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by the formation of hydrogen bonds and other intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of a hydrogen-bonded dimer motif, where the carboxyl groups of two molecules are linked in a head-to-head fashion.

Polymorphism and Cocrystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, and cocrystallization, the formation of a crystalline solid containing two or more different molecular components, are critical areas of study in materials and pharmaceutical science. There are no specific published studies on the polymorphism or cocrystallization of this compound found in the searched results. Such studies would be valuable to understand how different solid-state forms might influence the compound's physical properties.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information based on the molecule's vibrational modes. quora.com For this compound, the spectra would be characterized by absorptions corresponding to its constituent parts: the carboxylic acid, the substituted benzene ring, the methoxy group, and the nitro group. quora.comimperial.edu

The IR spectrum of a benzoic acid derivative typically shows a very broad absorption band for the O-H stretch of the carboxylic acid, usually found between 2500 and 3300 cm⁻¹, due to strong hydrogen bonding. imperial.edudocbrown.info The C=O stretching vibration of the carboxylic acid results in a strong, sharp peak around 1700 cm⁻¹. imperial.edu The aromatic ring gives rise to several bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info The nitro group (NO₂) has characteristic symmetric and asymmetric stretching vibrations.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680-1725 | Strong, Sharp |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1500-1560 | Strong |

| Nitro Group (-NO₂) | Symmetric Stretch | 1300-1370 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Aromatic Ring | =C-H Stretch | 3000-3100 | Weak |

| Methoxy Group (-OCH₃) | C-O Stretch | 1200-1275 (asymm.) & 1000-1075 (symm.) | Strong |

| Bromo Substituent | C-Br Stretch | 500-650 | Medium-Strong |

Electronic Spectroscopy (UV-Vis) and Chiroptical Spectroscopy (CD/ORD) for Electronic Transitions and Chirality

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by π → π* transitions associated with the substituted benzene ring. The presence of auxochromic (methoxy) and chromophoric (nitro) groups attached to the benzene ring influences the position and intensity of the absorption maxima. Based on data for related compounds like 4-nitrobenzoic acid and 4-bromobenzoic acid, absorptions can be expected in the UV region. nist.govnist.gov The combination of the electron-withdrawing nitro and bromo groups with the electron-donating methoxy group would likely result in a complex spectrum with charge-transfer characteristics.

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit a CD or ORD spectrum.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is crucial for verifying the empirical formula of a newly synthesized substance. For this compound, with the molecular formula C₈H₆BrNO₅, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 34.81% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.19% |

| Bromine | Br | 79.904 | 1 | 79.904 | 28.95% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.07% |

| Oxygen | O | 15.999 | 5 | 79.995 | 28.98% |

| Total | 276.042 | 100.00% |

Application of Advanced Hyphenated Analytical Techniques (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. semanticscholar.org

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the separation power of HPLC with the structure-elucidating capability of NMR. semanticscholar.orgnih.gov This technique would be particularly useful for analyzing reaction mixtures during the synthesis of this compound or for identifying its metabolites in biological studies. It allows for the separation of impurities or byproducts from the main compound, followed by their direct structural identification without the need for time-consuming isolation. nih.gov

GC-IR (Gas Chromatography-Infrared Spectroscopy) is another hyphenated technique where components of a volatile mixture are separated by GC and then flow through an IR spectrometer for identification. While the high melting point and polarity of this compound make it unsuitable for direct GC analysis, its more volatile ester derivatives (e.g., the methyl ester) could be analyzed this way. This would be useful for quality control or for analyzing the products of derivatization reactions. quora.com Similarly, GC-MS (Gas Chromatography-Mass Spectrometry) is often used alongside IR to provide complementary structural information. quora.comresearchgate.net

Theoretical and Computational Investigations of 2 Bromo 4 Methoxy 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-Bromo-4-methoxy-5-nitrobenzoic acid, DFT calculations are crucial for understanding its conformational preferences, reactivity, and electronic properties.

The molecular structure of this compound features several rotatable bonds, primarily associated with the carboxylic acid and methoxy (B1213986) groups. The orientation of these groups relative to the benzene (B151609) ring can lead to different conformers with varying energies. Computational studies on similar substituted benzoic acids have shown that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is often the most stable due to favorable conjugation. However, steric hindrance from the adjacent bromine atom could lead to a non-planar arrangement.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of these different conformers and determine their relative energies. The potential energy surface can be scanned by systematically rotating the dihedral angles of the carboxylic and methoxy groups to identify all possible low-energy conformers. For similar nitro-substituted carbazoles, DFT studies have predicted planar conformations for isolated molecules, even when solid-state structures show slight non-planarity. nih.gov

A potential area of interest is the intramolecular hydrogen bond that might form between the carboxylic acid proton and the oxygen of the methoxy group or the nitro group. However, given the substitution pattern, such an interaction is less likely. The most stable conformer is expected to be the one that minimizes steric repulsion while maximizing electronic stabilization.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this exact molecule are not readily available in the searched literature.

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-O-C) | Relative Energy (kJ/mol) |

| A (Planar) | 0° | 0° | 0.00 |

| B (Twisted COOH) | 90° | 0° | 15.2 |

| C (Twisted OCH3) | 0° | 90° | 8.5 |

| D (Twisted Both) | 90° | 90° | 23.7 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxy and carboxylic acid groups, which are electron-donating. The LUMO is likely to be concentrated on the nitro group and the benzene ring, as the nitro group is a strong electron-withdrawing group. This distribution is typical for nitroaromatic compounds. researchgate.netresearchgate.net

The HOMO-LUMO gap can be used to calculate various reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index. A smaller HOMO-LUMO gap generally implies higher reactivity. youtube.com

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this exact molecule are not readily available in the searched literature.

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -3.5 |

| HOMO-LUMO Gap | 3.7 |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 1.85 |

| Chemical Softness (S) | 0.54 |

| Electrophilicity Index (ω) | 7.76 |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. ucla.eduwuxiapptec.com This map is useful for identifying electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id

For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. ucl.ac.uk A region of high positive potential is expected around the acidic proton of the carboxylic acid group, confirming its acidic nature. wuxiapptec.com The bromine atom, due to the "sigma-hole" phenomenon, could also exhibit a region of positive potential, making it a potential halogen bond donor.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a reasonable degree of accuracy, which can aid in the interpretation of experimental spectra.

DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govbohrium.com The calculated shifts are often compared with experimental values to confirm the molecular structure. The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. github.io For substituted benzoic acids, DFT calculations have shown good agreement with experimental NMR data. researchgate.net

Similarly, the infrared (IR) vibrational frequencies can be calculated using DFT. researchgate.net These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the N-O stretches of the nitro group, and the C-Br stretch. chemicalbook.comchemicalbook.comacs.org

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data This table includes some experimental data found in the literature and hypothetical predicted values for comparison.

| Spectroscopic Data | Predicted Value | Experimental Value | Reference |

| ¹H NMR (δ, ppm) | nih.govacs.org | ||

| COOH | 13.5 | 13.60 (s, 1H) | nih.govacs.org |

| Ar-H | 8.3 | 8.34 (s, 1H) | nih.govacs.org |

| Ar-H | 7.6 | 7.70 (s, 1H) | nih.govacs.org |

| OCH₃ | 4.0 | 4.01 (s, 3H) | nih.govacs.org |

| IR (cm⁻¹) | |||

| O-H stretch (acid) | 3450 | Not available | |

| C=O stretch (acid) | 1700 | Not available | |

| N-O asymm. stretch | 1530 | Not available | |

| N-O symm. stretch | 1350 | Not available |

Reaction Mechanism Elucidation through Computational Chemistry (Transition State Analysis, Reaction Pathways)

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. montclair.edu

For the synthesis of this compound, a plausible route involves the nitration of 2-bromo-4-methoxybenzoic acid. Computational studies on the nitration of similar aromatic compounds, such as benzoic acid and methyl benzoate, have elucidated the mechanism involving the formation of the nitronium ion (NO₂⁺) and its subsequent electrophilic attack on the aromatic ring. youtube.comyoutube.com DFT calculations could be used to determine the preferred site of nitration (ortho, meta, or para to the existing substituents) by comparing the activation energies for each pathway.

Furthermore, computational methods can be used to study the reactivity of this compound in subsequent reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. For instance, a computational study on the decarboxylative bromination of aromatic carboxylic acids has provided insights into the transition states and intermediates involved. nih.gov

Intermolecular Interaction Analysis (Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

In the solid state, the arrangement of molecules is governed by a variety of intermolecular interactions. Computational analysis can help in understanding and quantifying these interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that in the crystalline state, this compound forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This is a common motif in the crystal structures of carboxylic acids. acs.orgacs.org

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, interacting with an electron-rich atom (such as an oxygen from a nitro or carboxylic acid group) of a neighboring molecule. nsf.govacs.orgmdpi.com The strength of this interaction can be evaluated using computational methods.

Computational studies on crystalline 2-nitrobenzoic acid have revealed a complex network of intermolecular interactions, including hydrogen-bonded dimers and other weaker contacts. acs.orgnih.gov A similar analysis for this compound would provide a detailed picture of its solid-state architecture.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility, preferred shapes (conformations), and interactions with their environment. For a molecule like this compound, with its multiple rotatable bonds and functional groups capable of hydrogen bonding and other non-covalent interactions, MD simulations are invaluable for a comprehensive understanding of its behavior in different phases, particularly in solution.

A systematic exploration of the conformational space would typically begin with the identification of key dihedral angles. For this compound, the critical dihedral angles would be:

τ1 (O=C-C-C): Defines the orientation of the carboxylic acid group relative to the benzene ring.

τ2 (C-C-O-C): Defines the orientation of the methoxy group.

MD simulations would be performed to sample the potential energy surface associated with the rotation of these bonds. By simulating the molecule over a period of time (typically nanoseconds to microseconds), a trajectory of atomic positions is generated. Analysis of this trajectory allows for the identification of low-energy, stable conformations and the energy barriers between them.

Hypothetical Torsional Energy Profile:

A hypothetical torsional energy profile could reveal the most stable orientations of the functional groups. For instance, the planarity of the carboxylic acid group with the benzene ring is influenced by the bulky bromine atom at the ortho position, a phenomenon known as steric inhibition of resonance.

| Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | High | Eclipsed conformation, high steric hindrance |

| ~45° | Low | Stable, non-planar conformation |

| 90° | Intermediate | Perpendicular, less stable conformation |

| ~135° | Low | Stable, non-planar conformation |

| 180° | High | Eclipsed conformation, high steric hindrance |

| This table is illustrative and represents hypothetical data that would be generated from a detailed conformational analysis. |

The interaction of this compound with solvent molecules is crucial for understanding its solubility, reactivity, and crystallization behavior. MD simulations in explicit solvent (e.g., water, methanol, or dimethyl sulfoxide) can elucidate the nature and structure of the solvation shell.

Key aspects of solvent interactions that would be investigated include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The methoxy and nitro groups also act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent molecules.

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom. By calculating RDFs for solvent oxygen atoms around the carboxylic acid's hydrogen, for example, the structure of the first and second solvation shells can be characterized.

Hypothetical Radial Distribution Function g(r) Data for Solute-Solvent Interactions:

| Solute Atom/Group | Solvent Atom | Peak Distance (Å) | Coordination Number (First Shell) |

| Carboxylic Acid -OH | Water -O | 2.8 | 2.5 |

| Methoxy -O- | Water -H | 1.9 | 1.8 |

| Nitro -O | Water -H | 2.1 | 2.2 |

| This table presents hypothetical data illustrating the type of information obtained from RDF analysis in an aqueous solution. |

In polar solvents, it is expected that solvent molecules would form a well-defined cage around the polar functional groups. In non-polar solvents, solute-solute interactions, such as the formation of hydrogen-bonded dimers between two carboxylic acid groups, might be more prevalent. MD simulations can predict the relative stability of such dimers versus solvated monomers. This is particularly relevant as the self-association of benzoic acid derivatives is a key factor in nucleation and crystal growth processes.

Applications of 2 Bromo 4 Methoxy 5 Nitrobenzoic Acid in Advanced Materials and Chemical Synthesis

Precursor for Organic Electronic Materials and Optoelectronic Devices

The inherent electronic asymmetry and multiple functional groups of 2-Bromo-4-methoxy-5-nitrobenzoic acid make it a candidate for the synthesis of materials used in organic electronics. Chemical suppliers categorize the molecule as a material building block for polymer science, underscoring its potential in this area. bldpharm.com

In the synthesis of polymeric materials, this compound can serve as a functional monomer. The carboxylic acid group provides a direct route for forming polyesters or polyamides through condensation polymerization. More significantly, the bromine atom is a key functional handle for forming carbon-carbon bonds via cross-coupling reactions, such as the Suzuki or Stille coupling. These methods are fundamental to creating conjugated polymers, which form the basis of many organic electronic devices. The nitro and methoxy (B1213986) groups can be retained in the final polymer to fine-tune its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The structure of this compound is an ideal starting point for constructing small molecule semiconductors. The substituted benzene (B151609) ring acts as a core that can be extended into larger, conjugated systems. Research on related brominated benzoic acids demonstrates their use in Suzuki coupling reactions to synthesize biaryl compounds, which are fundamental structures in many organic electronic materials. nih.gov By reacting the bromo- position of the molecule with other aromatic boronic acids or esters, researchers can build complex, well-defined molecular architectures. The electron-withdrawing nitro group and electron-donating methoxy group on the aromatic ring create a permanent dipole, which can influence molecular packing in the solid state and affect charge transport properties.

Role in Catalysis as a Ligand Component or Organocatalyst Precursor

While direct catalytic applications of this compound are not extensively documented, its structure suggests significant potential as a component in catalyst design. The field of MOF-based catalysis often utilizes the metal nodes or the organic struts as catalytic sites.

As a ligand component , the molecule can be used to construct catalysts where the metal center is the active site. The electronic properties of the ligand—influenced by the methoxy and nitro groups—can modulate the reactivity and selectivity of the metal catalyst. By changing the substituents on the benzoic acid ligand, the catalytic activity of the metal center can be precisely tuned for specific chemical transformations.

Furthermore, the compound is a versatile organocatalyst precursor . Although not catalytically active itself, its functional groups can be readily converted into catalytically active moieties. For example, the nitro group can be reduced to an amine. This amine could then be used as a basic catalyst or be further functionalized to create more complex structures, such as chiral ligands or hydrogen-bond-donating catalysts. Its demonstrated use as an intermediate in the multi-step synthesis of complex organic molecules confirms its value as a starting material for building sophisticated chemical structures. nih.gov

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals (non-toxicological focus)

The multifunctionality of this compound makes it a valuable precursor in organic synthesis. Although direct examples of its use in agrochemical production are scarce in the literature, the applications of structurally similar compounds highlight its potential. For instance, related bromo-nitrobenzoic acid derivatives serve as key intermediates in the pharmaceutical industry. One such example is the use of 2-bromo-4-nitrobenzoic acid as a synthetic intermediate for bicalutamide, a non-steroidal anti-androgen drug used in the treatment of prostate cancer. rsc.org This suggests that this compound could similarly be a precursor for various pharmacologically active compounds.

The reactivity of the functional groups allows for a variety of chemical transformations:

The carboxylic acid group can be converted into esters, amides, or acid chlorides.

The bromine atom can be substituted through various cross-coupling reactions, such as Suzuki or Heck coupling, to introduce new carbon-carbon bonds.

The nitro group can be reduced to an amine, which can then be further functionalized.

The methoxy group can potentially be cleaved to a hydroxyl group, providing another site for modification.

These potential transformations are summarized in the table below, illustrating the versatility of this compound as a chemical intermediate.

| Functional Group | Potential Transformation | Resulting Functional Group |

| Carboxylic Acid | Esterification | Ester |

| Amidation | Amide | |

| Reduction | Alcohol | |

| Bromine | Nucleophilic Substitution | Various |

| Cross-coupling Reactions | Aryl or Alkyl group | |

| Nitro Group | Reduction | Amine |

| Methoxy Group | Ether Cleavage | Hydroxyl |

The synthesis of specialty chemicals often involves multi-step processes where a key intermediate with multiple functional groups is desirable. For example, a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat diabetes. researchgate.net This highlights the importance of halogenated and functionalized benzoic acids in the development of new therapeutic agents.

While direct evidence for its use in agrochemicals is not prominent, the structural motifs present in this compound are found in some herbicidal and fungicidal compounds. The bromo- and nitro-substituted aromatic core can be a key element for biological activity.

Supramolecular Assemblies and Host-Guest Systems Based on this compound Scaffolding

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The functional groups on this compound make it a promising candidate for the design of supramolecular assemblies and host-guest systems.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, which can lead to the formation of well-defined hydrogen-bonded networks. For example, it can form dimeric structures or extended chains through hydrogen bonding interactions. The nitro and methoxy groups can also act as hydrogen bond acceptors, further directing the assembly of molecules in the solid state.

The aromatic ring itself can participate in π-π stacking interactions, which are another important type of non-covalent interaction that can contribute to the stability of supramolecular structures. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, bromo) substituents can influence the electronic properties of the aromatic ring and its ability to engage in these interactions.

While no specific studies on supramolecular assemblies based on this compound have been found, the principles of crystal engineering suggest that this molecule could be used to create complex and functional solid-state architectures. By co-crystallizing it with other molecules that have complementary hydrogen bonding sites, it would be possible to design new materials with specific properties.

The potential for this compound to act as a guest in a host-guest system is also noteworthy. The size, shape, and electronic properties of the molecule would determine its ability to fit within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. Such host-guest complexes can have applications in areas like drug delivery, sensing, and catalysis.

The following table summarizes the potential non-covalent interactions that this compound can participate in, which are fundamental to its potential use in supramolecular chemistry.

| Functional Group/Structural Feature | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

| Carboxylic Acid | Hydrogen Bonding (Donor & Acceptor) | Formation of dimers, chains, and networks |

| Nitro Group | Hydrogen Bonding (Acceptor) | Directional control of assembly |

| Methoxy Group | Hydrogen Bonding (Acceptor) | Fine-tuning of molecular packing |

| Aromatic Ring | π-π Stacking | Stabilization of layered structures |

| Bromine Atom | Halogen Bonding | Directional interaction with Lewis bases |

Derivatization Strategies and Analog Synthesis of 2 Bromo 4 Methoxy 5 Nitrobenzoic Acid

Systematic Structural Modifications at the Carboxylic Acid Moietynih.govnih.gov

The carboxylic acid group of 2-bromo-4-methoxy-5-nitrobenzoic acid is a prime site for derivatization, offering multiple avenues for analog synthesis. Standard organic transformations can be employed to convert the carboxylic acid into a variety of functional groups, thereby altering the molecule's physicochemical properties such as polarity, acidity, and hydrogen bonding capacity.

Esterification: The synthesis of esters is a common strategy to modify the carboxylic acid group. This can be achieved by reacting this compound with various alcohols under acidic conditions or by using coupling agents. The choice of alcohol allows for the introduction of a wide range of alkyl and aryl groups.

Amidation: Amide derivatives can be prepared through the reaction of this compound with a diverse selection of primary and secondary amines. This transformation is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents. This approach allows for the incorporation of a vast array of substituents, significantly expanding the chemical space of the resulting analogs.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, yielding (2-bromo-4-methoxy-5-nitrophenyl)methanol. This transformation opens up further derivatization possibilities, such as etherification or oxidation to the corresponding aldehyde.

Interactive Data Table: Examples of Carboxylic Acid Modifications

| Derivative Type | Reagents and Conditions | Resulting Functional Group | Potential Diversity |

| Esters | Alcohols (R-OH), Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., DCC) | -COOR | Varied alkyl or aryl groups (R) |

| Amides | Amines (R₁R₂NH), Coupling Agents (e.g., HATU, EDCI) | -CONR₁R₂ | Diverse amine substituents (R₁, R₂) |

| Alcohol | Reducing Agents (e.g., LiAlH₄, BH₃·THF) | -CH₂OH | Further derivatization as ethers, etc. |

Exploration of Substituent Effects on the Aromatic Ring

The substituents on the aromatic ring of this compound—a bromine atom, a methoxy (B1213986) group, and a nitro group—offer multiple opportunities for modification, allowing for a systematic investigation of their electronic and steric effects on the molecule's properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the bromine atom by various nucleophiles, such as amines, alkoxides, and thiolates, leading to a wide array of substituted analogs. The feasibility of such reactions is supported by studies on similar nitro-substituted aromatic compounds.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-bromo-5-amino-4-methoxybenzoic acid. This amino group can then serve as a handle for a variety of subsequent transformations, including diazotization followed by Sandmeyer reactions to introduce a range of other substituents (e.g., -Cl, -CN, -OH), or acylation to form amides.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group. This phenolic hydroxyl group can then be further functionalized, for example, through etherification with different alkyl or aryl halides.

Interactive Data Table: Aromatic Ring Modification Strategies

| Target Substituent | Reaction Type | Reagents and Conditions | Potential New Substituents |

| Bromo | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RNH₂, RO⁻, RS⁻) | -NHR, -OR, -SR |

| Nitro | Reduction | Reducing Agents (e.g., Sn/HCl, H₂/Pd-C) | -NH₂ |

| Methoxy | Demethylation | Demethylating Agents (e.g., BBr₃, HBr) | -OH |

Synthesis of Chiral Analogs and Resolution Techniques

The introduction of chirality into the analogs of this compound can be a critical step in the development of compounds with specific biological activities, as enantiomers often exhibit different pharmacological profiles.

Asymmetric Synthesis: Chiral analogs can be synthesized by introducing chiral centers through various asymmetric reactions. For instance, if the carboxylic acid is converted to a ketone, asymmetric reduction can yield a chiral alcohol. Alternatively, chiral substituents can be introduced by reacting the parent molecule with enantiomerically pure reagents.

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated using chiral resolution techniques. This can involve the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine base. These diastereomeric salts can then be separated by crystallization, followed by acidification to recover the individual enantiomers. Chiral chromatography, using a chiral stationary phase, is another powerful method for the separation of enantiomers.

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds based on the this compound scaffold. These libraries are invaluable for high-throughput screening and the discovery of new lead compounds.

Solid-Phase Synthesis: this compound can be attached to a solid support, such as a resin, through its carboxylic acid group. This allows for the sequential addition of various building blocks to other reactive sites on the molecule in a controlled and efficient manner. After the desired modifications are complete, the final products can be cleaved from the resin. This approach simplifies purification and allows for the automation of the synthesis process.

Parallel Synthesis: In parallel synthesis, a large number of individual compounds are synthesized simultaneously in separate reaction vessels. This can be achieved by reacting this compound with a diverse set of reactants in a multi-well plate format. For example, an array of amides can be generated by reacting the parent acid with a library of different amines.

Synthesis of Isotopically Labeled this compound Derivatives

Isotopically labeled analogs of this compound are essential tools for a variety of scientific investigations, including metabolic studies, mechanistic elucidation, and as internal standards in analytical methods.

Deuterium (B1214612) Labeling: Deuterium (²H) can be incorporated into the molecule through various methods. For example, catalytic H-D exchange reactions can be used to replace specific protons with deuterium atoms. Alternatively, deuterated starting materials can be used in the synthesis of the parent compound or its derivatives.

Carbon-13 Labeling: Carbon-13 (¹³C) can be introduced by using ¹³C-labeled precursors in the synthetic route. For instance, a ¹³C-labeled carboxyl group can be introduced through the carbonation of a corresponding organometallic intermediate with ¹³C-labeled carbon dioxide.

Nitrogen-15 and Oxygen-18 Labeling: Similarly, nitrogen-15 (¹⁵N) and oxygen-18 (¹⁸O) can be incorporated by using isotopically enriched reagents, such as ¹⁵N-labeled nitric acid for the nitration step or ¹⁸O-labeled water during hydrolysis reactions.

Interactive Data Table: Isotopic Labeling Strategies

| Isotope | Labeling Method | Labeled Precursor Example |

| Deuterium (²H) | Catalytic H-D Exchange | D₂O |

| Carbon-13 (¹³C) | Grignard Carbonation | ¹³CO₂ |

| Nitrogen-15 (¹⁵N) | Nitration | H¹⁵NO₃ |

| Oxygen-18 (¹⁸O) | Hydrolysis | H₂¹⁸O |

Mechanistic Studies of Reactions Involving 2 Bromo 4 Methoxy 5 Nitrobenzoic Acid

Kinetic Studies and Reaction Rate Determination

The rate of chemical reactions involving 2-bromo-4-methoxy-5-nitrobenzoic acid would be significantly influenced by the electronic effects of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the methoxy (B1213986) group is an electron-donating group, and the bromine atom is a deactivating but ortho-, para-directing group.

Kinetic studies would likely focus on reactions such as nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a nucleophile. The rate of such a reaction would be determined by monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic techniques like UV-Vis or NMR spectroscopy.

The rate law for a hypothetical SNAr reaction with a nucleophile (Nu⁻) would likely be second order, first order in this compound and first order in the nucleophile:

Rate = k[this compound][Nu⁻]

The rate constant, k, would be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. For a series of related nucleophiles, a Brønsted-type correlation might be observed, relating the logarithm of the rate constant to the pKa of the nucleophile's conjugate acid.

A hypothetical data table for a kinetic study of the SNAr reaction with different nucleophiles might look as follows:

| Nucleophile (Nu⁻) | Concentration (M) | Initial Rate (M/s) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|---|---|

| Methoxide (CH₃O⁻) | 0.1 | - | - |

| Azide (N₃⁻) | 0.1 | - | |

| Thiophenoxide (C₆H₅S⁻) | 0.1 | - | - |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Isotope Effect Studies to Elucidate Rate-Limiting Steps

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction by observing the change in reaction rate upon isotopic substitution. pharmacy180.comlibretexts.org In reactions involving this compound, deuterium (B1214612) substitution could be particularly insightful.

For instance, in an electrophilic aromatic substitution reaction (which would be disfavored due to the deactivating nitro group but could potentially occur under forcing conditions), replacing an aromatic hydrogen with deuterium (C-H vs. C-D) could reveal whether the C-H bond breaking is part of the rate-determining step. youtube.com If a primary KIE (kH/kD > 2) is observed, it would suggest that the cleavage of the C-H bond is the slowest step. pharmacy180.com A lack of a significant KIE (kH/kD ≈ 1) would indicate that the formation of the sigma complex (arenium ion) is rate-limiting. youtube.com

In the more likely SNAr reactions, a secondary KIE might be observed. For example, if the reaction involves a step where the hybridization of a carbon atom changes, substituting an adjacent hydrogen with deuterium could result in a small secondary KIE.

A hypothetical table summarizing expected KIE values for different mechanisms is presented below:

| Reaction Type | Isotopic Substitution | Expected kH/kD | Implication |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Aromatic C-H vs C-D | > 2 | C-H bond breaking is rate-limiting. |

| Electrophilic Aromatic Substitution | Aromatic C-H vs C-D | ≈ 1 | Formation of the sigma complex is rate-limiting. |

| Nucleophilic Aromatic Substitution | α to substitution site | 1.1 - 1.3 | Change in hybridization at the reaction center. |

Note: These are generalized expected values and would need experimental verification for this specific compound.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. In reactions of this compound, intermediates could be detected and characterized using various techniques.

For an SNAr reaction, the key intermediate is a Meisenheimer complex. libretexts.org This is a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the aromatic ring. The negative charge is delocalized over the aromatic system and, importantly, onto the nitro group, which provides significant stabilization.

| Reaction Type | Expected Intermediate | Characterization Techniques | Key Spectroscopic Signatures |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Low-temperature NMR, UV-Vis, Trapping Experiments | Upfield shift of aromatic protons in ¹H NMR; a new, highly colored species in UV-Vis. |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Low-temperature NMR, Computational Modeling | Downfield shift of aromatic protons and presence of sp³-hybridized carbon in ¹³C NMR. |

Trapping experiments could also be employed to provide evidence for a transient intermediate. For example, if a highly reactive intermediate is formed, it could be "trapped" by adding a specific reagent that reacts with it to form a stable, identifiable product.

Thermodynamic and Kinetic Control in Reactions of this compound

The concepts of thermodynamic and kinetic control are relevant when a reaction can lead to two or more different products. The product that forms faster is the kinetic product, while the most stable product is the thermodynamic product. wikipedia.orglibretexts.org The reaction conditions, particularly temperature, can often be adjusted to favor one product over the other.

In reactions involving this compound, this could be observed in electrophilic substitution reactions where multiple positions on the ring could be attacked. For example, nitration could potentially occur at different positions, leading to isomeric products. At lower temperatures, the reaction would likely be under kinetic control, favoring the product that is formed via the lowest activation energy pathway. At higher temperatures, the reaction may become reversible, allowing for equilibration and the formation of the more stable thermodynamic product.

A hypothetical product distribution for a reaction under kinetic versus thermodynamic control is shown below:

| Reaction Condition | Product A (Kinetic) % | Product B (Thermodynamic) % | Controlling Factor |

|---|---|---|---|

| Low Temperature, Short Reaction Time | >90% | <10% | Kinetic Control |

| High Temperature, Long Reaction Time | <10% | >90% | Thermodynamic Control |

Note: The product identities and percentages are hypothetical and serve to illustrate the principle.

The relative stability of the potential products would be determined by the steric and electronic interactions of the substituent groups. Computational chemistry could be a valuable tool to predict the relative energies of the intermediates and products, thereby providing insight into the likely kinetic and thermodynamic outcomes.

Advanced Analytical Methodologies for Detection and Quantification of 2 Bromo 4 Methoxy 5 Nitrobenzoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 2-Bromo-4-methoxy-5-nitrobenzoic acid. A reversed-phase HPLC method is typically developed for its ability to separate a wide range of non-volatile organic compounds. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For this compound, a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which effectively retains the aromatic analyte. The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate buffer or dilute formic acid) and an organic solvent like acetonitrile or methanol. Adjusting the pH of the aqueous component is critical; maintaining a pH below the pKa of the carboxylic acid group ensures it remains in its protonated, less polar form, leading to better retention and peak shape on the reversed-phase column.

A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of the target compound while also separating it from impurities with different polarities. Detection is typically performed using a UV-Vis detector, as the aromatic ring and nitro group in the molecule are strong chromophores, usually showing significant absorbance at wavelengths around 254 nm. reddit.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 254 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a carboxylic acid, has low volatility and high polarity, making it unsuitable for direct GC analysis. To overcome this, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative, typically an ester.

The most common derivatization method is esterification, for example, reacting the carboxylic acid with methanol in the presence of an acid catalyst to form its methyl ester (methyl 2-bromo-4-methoxy-5-nitrobenzoate). This derivative is significantly more volatile and thermally stable, allowing for analysis by GC. The sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or HP-5 column). The separation is based on the differential partitioning of the analyte between the carrier gas (mobile phase, e.g., helium or nitrogen) and the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with GC-MS providing both quantification and structural confirmation of the analyte.

Table 2: Typical GC Conditions for Analysis of a Volatile Derivative

| Parameter | Condition |

| Derivatization Agent | Methanol with H₂SO₄ catalyst |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI), Scan range 50-400 m/z |

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of ionic species. Specifically, Capillary Zone Electrophoresis (CZE) is well-suited for analyzing this compound. creative-proteomics.com In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate or borate buffer. youtube.com

When a high voltage is applied across the capillary, analytes migrate based on their electrophoretic mobility, which is a function of their charge-to-size ratio. youtube.com For this compound, the analysis is conducted at a pH above its pKa, causing the carboxylic acid group to deprotonate and form a negatively charged carboxylate anion. This anion migrates toward the anode. However, a phenomenon known as electroosmotic flow (EOF) — the bulk flow of the buffer solution, typically towards the cathode — also influences the net movement. youtube.com By carefully selecting the buffer pH and composition, the separation between the analyte and closely related ionic impurities can be optimized. nih.gov Detection is commonly achieved using an on-column UV-Vis detector, leveraging the compound's inherent chromophores. creative-proteomics.com CZE is advantageous due to its high resolution, speed, and minimal sample and reagent consumption. creative-proteomics.com

Table 3: Exemplary Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Condition |

| Capillary | Fused-silica, 50 cm total length (40 cm to detector), 50 µm I.D. |

| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) injection for 5 seconds |

| Detection | UV-Vis at 214 nm |

Titrimetric Analysis and Spectrophotometric Quantification

Spectrophotometric quantification is another direct method that relies on the Beer-Lambert law. Due to its aromatic structure and nitro substituent, the compound exhibits strong absorbance in the UV region. A calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. This technique is rapid and sensitive, making it suitable for routine quality control analysis where the primary component's concentration is of interest.

Table 4: Comparison of Titrimetric and Spectrophotometric Methods

| Feature | Titrimetric Analysis | Spectrophotometric Quantification |

| Principle | Acid-base neutralization | Beer-Lambert Law (A=εbc) |

| Reagents | Standardized NaOH, pH indicator | High-purity solvent (e.g., Methanol) |

| Equipment | Burette, pH meter/indicator | UV-Vis Spectrophotometer, Quartz cuvettes |

| Measurement | Volume of titrant at equivalence point | Absorbance at λmax |

| Selectivity | Measures total acidity (non-specific) | Specific to chromophoric compounds |